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Abstract

(+)-Carnegine, a tetrahydroisoquinoline alkaloid found in various cacti species, has garnered
scientific interest due to its notable pharmacological activities. This technical guide provides a
comprehensive overview of the current knowledge on the pharmacological profile of (+)-
Carnegine. The primary established activity of its (R)-enantiomer is the potent and selective
inhibition of monoamine oxidase A (MAO-A). Additionally, it exhibits dose-dependent toxicity,
with reported strychnine-like convulsions at higher doses. While preliminary studies suggest
antimicrobial, antioxidant, and neuroprotective properties, quantitative data to substantiate
these effects are limited in the current scientific literature. This document consolidates the
available quantitative data, details relevant experimental methodologies, and visually
represents key concepts to serve as a foundational resource for researchers and professionals
in drug development.

Introduction

(+)-Carnegine, chemically known as (1R)-6,7-dimethoxy-1,2-dimethyl-1,2,3,4-
tetrahydroisoquinoline, is a naturally occurring alkaloid.[1] Its structure is characterized by a
tetrahydroisoquinoline core, which is a common motif in a variety of pharmacologically active
compounds. The primary focus of research on (+)-Carnegine has been its interaction with
monoamine oxidase enzymes, revealing a significant and selective inhibitory effect on MAO-A.
[1][2] This activity suggests potential therapeutic applications in conditions where modulation of
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monoamine neurotransmitter levels is desired. However, its toxicological profile, particularly the
induction of convulsions, necessitates careful consideration in any therapeutic development.[3]
This guide aims to provide an in-depth summary of the known pharmacological properties of
(+)-Carnegine, with a focus on quantitative data and experimental context.

Physicochemical Properties

Property Value Reference

(1R)-6,7-dimethoxy-1,2-
IUPAC Name dimethyl-1,2,3,4- [1]
tetrahydroisoquinoline

Molecular Formula C13H19NO2 [1]

Molecular Weight 221.30 g/mol [1]

CAS Number 51745-28-9 [1]
Pharmacodynamics

The primary pharmacodynamic effect of (+)-Carnegine that has been quantitatively
characterized is its inhibition of monoamine oxidase A.

Monoamine Oxidase Inhibition

(R)-(+)-Carnegine is a potent and selective competitive inhibitor of monoamine oxidase A
(MAO-A).[1] In contrast, its inhibitory effect on MAO-B is significantly weaker.[1][2]

Table 1: Monoamine Oxidase Inhibition Constants (Ki) for Carnegine Enantiomers

Compound Enzyme Ki (uM) Type of Inhibition
(R)-(+)-Carnegine MAO-A 2 Competitive
(S)-(-)-Carnegine MAO-A >100

Data sourced from Bembenek et al. (1990).[1]
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The determination of the MAO-A inhibitory activity of (R)-(+)-Carnegine was performed using
purified human placental MAO-A. The activity of the enzyme was assayed by monitoring the
oxidation of a substrate, with the change in absorbance or fluorescence measured over time.

o Enzyme Source: Highly purified monoamine oxidase A from human placenta.
e Substrate: Kynuramine.

e Assay Principle: The assay measures the rate of conversion of kynuramine to 4-
hydroxyquinoline by MAO-A. This conversion can be monitored spectrophotometrically or
fluorometrically.

e Procedure:

o Purified MAO-A is pre-incubated with varying concentrations of the inhibitor ((R)-(+)-
Carnegine).

o The enzymatic reaction is initiated by the addition of the substrate, kynuramine.

o The rate of the reaction is measured by monitoring the increase in absorbance or
fluorescence over time.

o The inhibitory constant (Ki) is determined by analyzing the reaction rates at different
substrate and inhibitor concentrations, typically using Lineweaver-Burk or Dixon plots. For
competitive inhibition, the Ki is calculated from the equation: Slope of inhibited line / Slope
of control line = 1 + [I]/Ki, where [l] is the inhibitor concentration.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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